5-(2-bromo-5-methylphenyl)oxazole
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Overview
Description
5-(2-bromo-5-methylphenyl)oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom
Mechanism of Action
Target of Action
Similar compounds with an oxazole scaffold have been found to have a broad pharmacological spectrum . They have been used as synthetic intermediates for the development of novel chemical entities in medicinal and pharmaceutical chemistry .
Mode of Action
Oxazole derivatives are known to bind with various enzymes and receptors via numerous non-covalent interactions . This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . These actions suggest that oxazole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with oxazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-bromo-5-methylphenyl)oxazole typically involves the condensation of 2-bromo-5-methylbenzoyl chloride with an appropriate amine, followed by cyclization. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is then heated to promote cyclization, resulting in the formation of the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve crystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-bromo-5-methylphenyl)oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazoles, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
5-(2-bromo-5-methylphenyl)oxazole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-phenyl-oxazole: Lacks the bromine and methyl substituents, making it less reactive in certain chemical reactions.
5-(2-chloro-5-methylphenyl)oxazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
5-(2-bromo-4-methylphenyl)oxazole: The position of the methyl group is different, affecting its chemical properties and interactions.
Uniqueness
5-(2-bromo-5-methylphenyl)oxazole is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and binding interactions. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(2-bromo-5-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-9(11)8(4-7)10-5-12-6-13-10/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFKGLJIDDEEAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C2=CN=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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